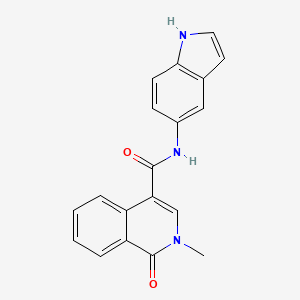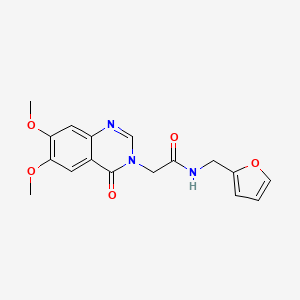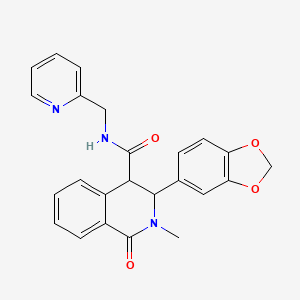![molecular formula C17H16N4O3S B4514688 4-{4-[3-(Thiophen-2-YL)-1,2,4-oxadiazol-5-YL]butanamido}benzamide](/img/structure/B4514688.png)
4-{4-[3-(Thiophen-2-YL)-1,2,4-oxadiazol-5-YL]butanamido}benzamide
Descripción general
Descripción
4-{4-[3-(Thiophen-2-YL)-1,2,4-oxadiazol-5-YL]butanamido}benzamide is a complex organic compound featuring a thiophene ring, an oxadiazole ring, and a benzamide group
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-{4-[3-(Thiophen-2-YL)-1,2,4-oxadiazol-5-YL]butanamido}benzamide typically involves multi-step organic reactions. One common route includes the formation of the oxadiazole ring through the cyclization of acylhydrazides with carboxylic acids or their derivatives. The thiophene ring can be introduced via palladium-catalyzed cross-coupling reactions, such as the Suzuki or Stille coupling. The final step often involves the amidation reaction to attach the benzamide group under mild conditions using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the palladium-catalyzed cross-coupling reactions using robust and recyclable catalysts.
Análisis De Reacciones Químicas
Types of Reactions
4-{4-[3-(Thiophen-2-YL)-1,2,4-oxadiazol-5-YL]butanamido}benzamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The oxadiazole ring can be reduced to form amines.
Substitution: Electrophilic substitution reactions can occur on the thiophene ring.
Common Reagents and Conditions
Oxidation: Reagents like m-CPBA or hydrogen peroxide under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LAH) or catalytic hydrogenation.
Substitution: Reagents like halogens (e.g., bromine) or nitrating agents under controlled conditions.
Major Products
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Amines derived from the oxadiazole ring.
Substitution: Halogenated or nitrated thiophene derivatives.
Aplicaciones Científicas De Investigación
4-{4-[3-(Thiophen-2-YL)-1,2,4-oxadiazol-5-YL]butanamido}benzamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial or anticancer agent.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the development of organic semiconductors and materials for electronic devices.
Comparación Con Compuestos Similares
Similar Compounds
Thiophene derivatives: Compounds like thiophene-2-carboxylic acid and thiophene-2-boronic acid.
Oxadiazole derivatives: Compounds like 3-(2-thienyl)-1,2,4-oxadiazole and 5-(2-thienyl)-1,2,4-oxadiazole.
Uniqueness
4-{4-[3-(Thiophen-2-YL)-1,2,4-oxadiazol-5-YL]butanamido}benzamide is unique due to its combination of a thiophene ring, an oxadiazole ring, and a benzamide group, which confer distinct chemical and biological properties
Propiedades
IUPAC Name |
4-[4-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)butanoylamino]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O3S/c18-16(23)11-6-8-12(9-7-11)19-14(22)4-1-5-15-20-17(21-24-15)13-3-2-10-25-13/h2-3,6-10H,1,4-5H2,(H2,18,23)(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTUVSDRVZHLOKP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=NOC(=N2)CCCC(=O)NC3=CC=C(C=C3)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[2-(1-methyl-4-piperidinyl)ethyl]-2-phenoxyacetamide](/img/structure/B4514605.png)

![7-hydroxy-6a-methyl-6-(3-methylphenyl)octahydro-5H-2,4-methano-1-oxa-6-azacyclopenta[cd]pentalen-5-one](/img/structure/B4514615.png)
![4-{[1-(4-chlorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}morpholine](/img/structure/B4514627.png)
![2-isobutyl-5-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1-piperidinyl]-1,3-oxazole-4-carbonitrile](/img/structure/B4514635.png)



![6-[4-(4-tert-butylbenzoyl)piperazin-1-yl]-N,N,2-trimethylpyrimidin-4-amine](/img/structure/B4514667.png)
![N,N-dimethyl-2-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]benzamide](/img/structure/B4514669.png)
![N,N-dimethyl-1-[(1-methyl-4-piperidinyl)carbonyl]-5-indolinesulfonamide](/img/structure/B4514696.png)



